[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride
Description
[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride is a chemical compound with a unique structure that includes a cyclohexyl ring, a hydroxy group, and a dimethylazanium moiety
Properties
IUPAC Name |
[3-(1-hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11;/h14H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSQWMRRQWDRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC(=O)C1(CCCCC1)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the dimethylazanium moiety: This can be done through quaternization reactions using dimethylamine and an alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The dimethylazanium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dimethylazanium derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with biological molecules makes it useful for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to potential treatments for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and ketone groups can form hydrogen bonds with target molecules, while the dimethylazanium moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-methylazanium;chloride: Similar structure but with a single methyl group.
[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-ethylazanium;chloride: Similar structure but with an ethyl group.
Uniqueness
[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride is unique due to its specific combination of functional groups. The presence of both a hydroxy group and a dimethylazanium moiety allows it to participate in a wide range of chemical reactions and interactions, making it versatile for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
